molecular formula C11H13BrN2 B8608654 6-Bromo-2-tert-butyl-pyrazolo[1,5-a]pyridine

6-Bromo-2-tert-butyl-pyrazolo[1,5-a]pyridine

Cat. No. B8608654
M. Wt: 253.14 g/mol
InChI Key: MXBRWTJLRKBXPN-UHFFFAOYSA-N
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Patent
US08933094B2

Procedure details

A solution of 6-bromo-2-tert-butyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester (example 41, step 2) (1.1 g, 3.53 mmol) in H2SO4 (5 ml) and H2O (5 ml) was heated at 80° C. for 36 hours. The reaction mixture was neutralized with 2N sodium hydroxide and extracted with ethyl acetate (4×60 ml). The organic extracts were dried with sodium sulfate, filtered and evaporated to dryness. The crude product was purified by flash chromatography on silica gel (heptane:EtOAc 95:5→90:10). The desired 6-bromo-2-tert-butyl-pyrazolo[1,5-a]pyridine (370 mg, 38% yield) was obtained as a white solid, MS: m/e=254.2 (M+H+).
Name
6-bromo-2-tert-butyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([C:5]1[C:6]([C:15]([CH3:18])([CH3:17])[CH3:16])=[N:7][N:8]2[CH:13]=[C:12]([Br:14])[CH:11]=[CH:10][C:9]=12)=O.[OH-].[Na+]>OS(O)(=O)=O.O>[Br:14][C:12]1[CH:11]=[CH:10][C:9]2[N:8]([N:7]=[C:6]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:5]=2)[CH:13]=1 |f:1.2|

Inputs

Step One
Name
6-bromo-2-tert-butyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
Quantity
1.1 g
Type
reactant
Smiles
COC(=O)C=1C(=NN2C1C=CC(=C2)Br)C(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (heptane:EtOAc 95:5→90:10)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)N=C(C2)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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